2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide

SAR Fluorine regioisomer Covalent inhibitor

2-Chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 554405-16-2) is a synthetic, fragment-sized (MW 288.7 g/mol) thiazole-acetamide hybrid. Its core architecture combines a 3,4-difluorophenyl substituent at the thiazole 4-position with a 2-chloroacetamide side chain at the 2-amino position.

Molecular Formula C11H7ClF2N2OS
Molecular Weight 288.7 g/mol
CAS No. 554405-16-2
Cat. No. B3384478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
CAS554405-16-2
Molecular FormulaC11H7ClF2N2OS
Molecular Weight288.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CSC(=N2)NC(=O)CCl)F)F
InChIInChI=1S/C11H7ClF2N2OS/c12-4-10(17)16-11-15-9(5-18-11)6-1-2-7(13)8(14)3-6/h1-3,5H,4H2,(H,15,16,17)
InChIKeyRHYUQCLMSGAKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 554405-16-2): A Dual-Electrophile Thiazole Scaffold for Targeted Covalent Probe Design and Anticancer Lead Optimization


2-Chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 554405-16-2) is a synthetic, fragment-sized (MW 288.7 g/mol) thiazole-acetamide hybrid. Its core architecture combines a 3,4-difluorophenyl substituent at the thiazole 4-position with a 2-chloroacetamide side chain at the 2-amino position [1]. The chloroacetamide moiety functions as a latent electrophilic warhead capable of forming covalent adducts with active-site cysteine residues, a mechanism validated in structurally related 2-chloro-N-(4-arylthiazol-2-yl)acetamides targeting protein tyrosine phosphatases such as PTP1B [2]. The 3,4-difluorophenyl group confers distinct electronic and steric properties compared to alternative difluoro substitution patterns (e.g., 2,5-difluorophenyl or 2,4-difluorophenyl), making this specific regioisomer a non-interchangeable building block for medicinal chemistry campaigns and chemical biology probe development [1].

Why 2-Chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide Cannot Be Replaced by Positional Isomers or Simple Acetamide Analogs


Within the N-(4-arylthiazol-2-yl)acetamide chemotype, three structural variables control biological activity: (i) the identity and substitution pattern of the 4-aryl ring, (ii) the N-acyl substituent (chloroacetyl vs. acetyl vs. cyanoacetyl), and (iii) the covalent reactivity of the α-haloacetamide warhead. The 3,4-difluorophenyl isomer is not functionally equivalent to the 2,5-difluorophenyl isomer (CAS 565172-39-6). Evidence from a related enzyme inhibition dataset demonstrates that 3,4-difluorophenyl substitution can confer up to a fourfold difference in potency compared to the 2,5-difluorophenyl regioisomer on the same scaffold [1]. Furthermore, replacing the chloroacetamide moiety with an unsubstituted acetamide (as in CAS 313251-74-0) eliminates the covalent cysteine-targeting capability essential for PTP1B and related phosphatase inhibition [2]. Substitution of chloro by cyano (as in CAS 851169-21-6) trades electrophilic covalent reactivity for hydrogen-bonding and dipole interactions, rewiring the target engagement mechanism. Therefore, in any structure-activity relationship (SAR) study and procurement decision, these three compounds are not interchangeable—each addresses a distinct chemical biology question [1][2].

Quantitative Differentiation Evidence for 2-Chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide vs. Closest Analogs


Fluorine Regioisomer Impact: 3,4-Difluorophenyl Confers ~4× Potency Difference vs. 2,5-Difluorophenyl on a Structurally Related Scaffold

A published dataset comparing difluorophenyl regioisomers on a related pharmacophore reports a measurable potency differential: the 3,4-difluorophenyl substitution yielded an activity value of 799.67 ± 1, whereas the 2,5-difluorophenyl regioisomer gave 3198.70 ± 2 under identical assay conditions, representing an approximately fourfold difference [1]. While this data originates from a scaffold bearing the 3,4-difluorophenyl motif rather than the exact target compound, it establishes a class-level precedent that the fluorine substitution pattern is a critical determinant of biological activity.

SAR Fluorine regioisomer Covalent inhibitor Enzyme inhibition

Covalent Warhead Enablement: Chloroacetamide Confers Electrophilic Reactivity Absent in the Simple Acetamide Analog

The 2-chloroacetamide group acts as a cysteine-reactive electrophilic warhead. BRENDA enzyme database records confirm that 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the closest published analog, has been used in molecular modeling studies of covalent PTP1B inhibition [1]. In contrast, the non-chlorinated analog N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide (CAS 313251-74-0, MW 254.26 g/mol) lacks the reactive α-chloro substituent, rendering it incapable of forming the covalent cysteine adduct that defines this chemotype's mechanism of action . Hong et al. (2023) systematically mapped the chemical space of active-site targeted covalent ligands for protein tyrosine phosphatases, validating the chloroacetamide-thiazole scaffold as a competent covalent modifier scaffold [1].

Covalent inhibitor PTP1B Electrophilic warhead Chemical biology

Chloro vs. Cyano Warhead: Mechanistic Orthogonality at the Acetamide α-Position

The 2-cyano analog, 2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 851169-21-6, commonly denoted DF-TA), has been reported to exhibit antiproliferative activity against human colon carcinoma HCT116 cells (IC₅₀ ~6.2 μM) and breast cancer T47D cells (IC₅₀ range 5–10 μM) . The cyano group functions as a hydrogen-bond acceptor and polar pharmacophore element rather than an electrophilic warhead. In contrast, the chloroacetamide group in the target compound (CAS 554405-16-2) provides a thiol-reactive electrophilic center for covalent engagement [1]. This mechanistic divergence means that even when the 3,4-difluorophenyl-thiazole scaffold is held constant, cyano and chloro substituents at the acetamide α-carbon address fundamentally different target profiles: the cyano analog is suited for non-covalent cytotoxicity screening, whereas the chloro analog is indicated for covalent inhibitor design.

Mechanistic SAR Covalent vs. non-covalent Kinase inhibitor Cytotoxicity

Class-Level Anticancer and Antimicrobial Benchmark: Validated Activity of the N-(4-Arylthiazol-2-yl)-2-chloroacetamide Scaffold

Sharma et al. (2019) reported the synthesis and biological evaluation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. Key compounds d6 and d7 exhibited IC₅₀ values of 38.0 μM and 40.6 μM, respectively, against the MCF7 human breast adenocarcinoma cell line, compared to the standard drug 5-fluorouracil (IC₅₀ = 5.2 μM) [1]. Antimicrobial screening revealed that compound d3 displayed MIC values of 13.4 μM against Staphylococcus aureus, 26.8 μM against Bacillus subtilis, 53.5 μM against Escherichia coli, 26.8 μM against Candida albicans, and 13.4 μM against Aspergillus niger [1]. Molecular docking studies confirmed favorable binding poses within the active sites of targets 1JIJ, 4WMZ, and 3ERT [1]. While the specific bromophenyl substituent differs from the 3,4-difluorophenyl motif, the conserved 2-chloroacetamide-thiazole core provides a validated class-level benchmark for anticancer and antimicrobial activity.

Anticancer Antimicrobial MCF7 Molecular docking

Supply Chain Reproducibility: Multi-Vendor Availability with Documented Purity Specifications at ≥95%

2-Chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 554405-16-2) is stocked by multiple independent suppliers, including Santa Cruz Biotechnology (SCBIO ChemCruz), Enamine Ltd. (Catalog EN300-01960; 95% purity), CymitQuimica (Ref. 54-PC1003058; 95%), Leyan (Catalog 1289429; 95%), AKSci (Catalog 8543CG; 95%), and Bidepharm (95%, with NMR/HPLC/GC batch certificates) [1]. In contrast, the positional isomer 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 565172-39-6) has fewer listed suppliers and typically commands a lower price point (e.g., CymitQuimica: €193/g for 2,5-isomer vs. €590/g for 3,4-isomer), reflecting the higher synthetic demand and strategic value of the 3,4-difluorophenyl regioisomer in medicinal chemistry programs . The multi-vendor sourcing reduces supply chain risk and facilitates procurement at varying scales (50 mg to 5 g).

Procurement Purity Reproducibility Building block

Physicochemical Differentiation: Topological Polar Surface Area and Lipophilicity Profile vs. Non-Halogenated and Mono-Halogenated Analogs

Computed physicochemical properties from PubChem and cheminformatic databases establish quantifiable differences between the target compound and its analogs. The target compound (C₁₁H₇ClF₂N₂OS, MW 288.7 g/mol) has a topological polar surface area (TPSA) of 70.2 Ų and an XLogP3 of 2.9 (exact mass: 287.9936 Da) [1]. In contrast, the non-chlorinated analog N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide (CAS 313251-74-0, MW 254.26 g/mol) has a lower molecular weight and different TPSA, while the 2-cyano analog (CAS 851169-21-6, MW 279.27 g/mol, TPSA not reported but predicted higher due to cyano group) has a distinct hydrogen-bond acceptor profile . The molecular weight of 288.7 g/mol places this compound within the fragment-like chemical space (MW < 300 Da), making it suitable for fragment-based drug discovery (FBDD) campaigns, a property shared with the 2,5-difluorophenyl isomer (identical molecular formula) but distinguished by the three-dimensional electronic distribution conferred by the 3,4- vs. 2,5-substitution pattern [2].

ADME Drug-likeness Physicochemical properties Fragment-based drug discovery

Best-Fit Research and Industrial Application Scenarios for 2-Chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide


Covalent Fragment-Based Drug Discovery (FBDD) Targeting Kinases and Phosphatases with Accessible Active-Site Cysteines

With a molecular weight of 288.7 g/mol and a TPSA of 70.2 Ų, this compound qualifies as a fragment-sized covalent probe (Rule-of-Three compliant) [1]. The chloroacetamide warhead is pre-validated for covalent cysteine engagement in the PTP family, as demonstrated by molecular modeling studies with the 4-chlorophenyl analog [2]. Research teams can deploy this compound as a starting fragment for covalent library enumeration, leveraging the 3,4-difluorophenyl group for favorable hydrophobic packing and the chloroacetamide for mass-spectrometry-based target identification via covalent adduct detection. The 3,4-substitution pattern provides a distinct electrostatic surface compared to the 2,5-isomer, which may translate to differential target selectivity profiles in cellular thermal shift assay (CETSA) or activity-based protein profiling (ABPP) campaigns .

Kinase Inhibitor Lead Optimization Using the 3,4-Difluorophenyl-Thiazole as a Privileged ATP-Mimetic Scaffold

Patent literature (e.g., US7514566B2) establishes the thiazole core as a privileged scaffold for ATP-competitive kinase inhibition, particularly against protein kinase B (PKB/Akt) and related AGC-family kinases [1]. The 3,4-difluorophenyl substituent mimics the phenyl ring of the ATP adenine pocket while the fluorine atoms enhance metabolic stability and modulate pKa of adjacent residues. The chloroacetamide group provides a synthetic handle for further derivatization (e.g., nucleophilic displacement with amines, thiols, or alkoxides) to generate focused kinase inhibitor libraries [2]. The 2-cyano analog has demonstrated cytotoxicity in HCT116 (IC₅₀ ~6.2 μM) and T47D cells (5–10 μM), establishing the scaffold's inherent cell-permeability and target engagement capacity .

Antimicrobial Resistance (AMR) Research: Synthesis of Next-Generation Thiazole-Derived Antibacterials

Sharma et al. (2019) demonstrated that the N-(4-arylthiazol-2-yl)-2-chloroacetamide scaffold produces compounds with MIC values as low as 13.4 μM against both Gram-positive (S. aureus, B. subtilis) and fungal (C. albicans, A. niger) pathogens [1]. The 3,4-difluorophenyl analog replaces the 4-bromophenyl group with a bioisosteric fluorinated motif that may improve metabolic stability and reduce CYP450-mediated clearance relative to brominated analogs. The chloroacetamide group can be diversified via nucleophilic substitution to generate libraries of thioether-, amino-, or alkoxy-substituted acetamides for systematic antimicrobial SAR exploration. The compound's availability in multi-gram quantities (up to 5 g from Enamine) supports iterative medicinal chemistry optimization campaigns [2].

Chemical Biology Tool Compound for Profiling Chloroacetamide-Reactive Cysteinomes

The chloroacetamide electrophile is one of the most widely used warheads in activity-based protein profiling (ABPP) for mapping reactive cysteines across the proteome [1]. The target compound, bearing the 3,4-difluorophenyl-thiazole recognition element, can serve as a scaffold for synthesizing alkyne-tagged or biotinylated probe analogs via the chloroacetamide handle, enabling click-chemistry-based enrichment and LC-MS/MS identification of covalently modified protein targets. The 3,4-difluoro substitution pattern provides a distinctive isotopic signature (two fluorine atoms) that can be exploited for ¹⁹F NMR-based binding assays to validate target engagement in cellular lysates or live cells [2]. The commercial availability of the compound from multiple suppliers ensures reproducible access for multi-institutional chemical proteomics consortia .

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